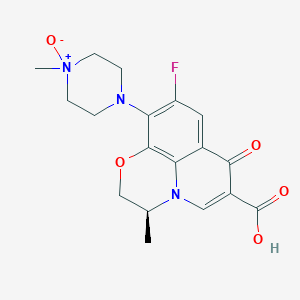

Levofloxacin N-oxide

Overview

Description

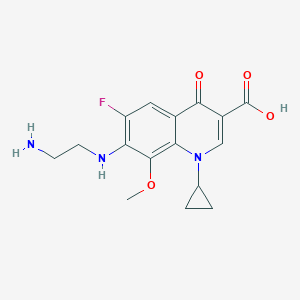

Levofloxacin N-oxide is an inactive metabolite of the antibiotic levofloxacin . It is also a degradation product of levofloxacin that is formed through exposure to daylight or hydrogen peroxide . Levofloxacin N-oxide does not exhibit significantly genotoxic risks .

Chemical Reactions Analysis

Levofloxacin N-oxide is formed as a degradation product of Levofloxacin when exposed to daylight or hydrogen peroxide . Levofloxacin N-oxide concentrations reached up to 40% of the initial levofloxacin concentration during ozonation at pH 10 .

Scientific Research Applications

1. Biotransformation of Levofloxacin by Fungi

- Application Summary : This study investigated the capacity of three fungal strains to biotransform the fluoroquinolone levofloxacin . The degradation processes were analyzed in solid and liquid media .

- Methods of Application : Among the three fungal strains tested, Coriolopsis gallica strain CLBE55 (BRFM 3473) showed the highest removal efficiency . Proteomic analysis suggested that laccases and dye-decolorizing peroxidases such as extracellular enzymes could be involved in levofloxacin degradation .

- Results : There was a 15% decrease in antibiogram zone of inhibition for Escherichia coli cultured in solid medium and 25% degradation of the antibiotic in liquid medium based on high-performance liquid chromatography (HPLC) . The main product of biotransformation of levofloxacin by Coriolopsis gallica is an N-oxidized derivative .

2. Detection of Levofloxacin in Pharmaceutical Formulations and Urine

- Application Summary : This research compared reduced graphene oxide (RGO) electrode with multi-walled carbon nanotubes (MWCNT) as modifiers for the sensitive detection of levofloxacin .

- Methods of Application : The RGO-based sensor showed higher currents for levofloxacin compared with the MWCNT-modified (4-fold) and unmodified electrodes (20-fold) . Differential pulse voltammetry (DPV), square wave voltammetry (SWV), and amperometric detection using flow-injection analysis (FIA-AMP) were evaluated for levofloxacin determination in urine and pharmaceutical samples .

- Results : Detection limits of 1.45, 6.70, and 1.90 μmol L −1 and recovery levels of 91, 106, and 103%, respectively were obtained . The FIA-AMP using the RGO-modified electrode presented high analytical frequency (around 100 injections per hour) and thus was selected for the analysis of the samples .

3. Stability and Antibiotic Potency Improvement of Levofloxacin

- Application Summary : This research aimed to improve the stability and potency of Levofloxacin by producing new salts with 2,6- and 3,5-Dihydroxybenzoic Acid .

- Methods of Application : The experiment began with a screening to select potential dihydroxybenzoic acid (DHBA) isomers that can react with Levofloxacin and predict the stoichiometric ratio using phase diagrams . The new solid phase formation was confirmed by thermal analysis and powder X-ray diffractometry .

- Results : The reactions produced salts, which were named LF-26 and LF-35, respectively . These new compounds were found to be more stable under water and lighting conditions and improved Levofloxacin’s potency .

4. Adsorption of Levofloxacin onto Graphene Oxide

- Application Summary : This study investigated the adsorption of Levofloxacin onto graphene oxide .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .

- Results : The specific results or outcomes obtained were not detailed in the available information .

5. Electrogeneration of Hydrogen Peroxide

- Application Summary : This research involved the synthesis of Nb2O5/C for H2O2 electrogeneration .

- Methods of Application : The electrolysis was carried out using Autolab PGSTAT 30 potentiostat/galvanostat (Metrohm) with a high current module at constant current density in the 10 to 150 mA cm-2 range for 90 min .

- Results : The specific results or outcomes obtained were not detailed in the available information .

6. Adsorption of Levofloxacin onto Graphene Oxide

- Application Summary : This study investigated the adsorption of Levofloxacin onto graphene oxide .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .

- Results : The specific results or outcomes obtained were not detailed in the available information .

Future Directions

There have been efforts in line with the development of alternative strategies to effectively treat infections, using a drug repurposing method, as well as a natural treatment approach . Also, researchers have made some progress in the vaccine development over the years . In addition, solid-state engineering has become a promising approach to improving the stability and potency of antibiotics . These could be potential future directions for Levofloxacin N-oxide.

properties

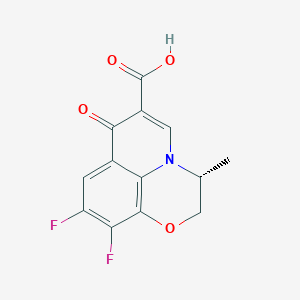

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAUMUQGRQERL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151865 | |

| Record name | Levofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levofloxacin N-oxide | |

CAS RN |

117678-38-3 | |

| Record name | Levofloxacin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFLOXACIN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0E2O42UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B193918.png)

![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)